Cas no 23554-81-6 (Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-)

Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)- structure
23554-81-6 structure
Product Name:Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-
Número CAS:23554-81-6
MF:C20H36O5
Megavatios:356.49684715271
CID:266383
PubChem ID:7061097
Update Time:2025-04-19

Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)- Propiedades químicas y físicas

Nombre e identificación

    • Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-
    • spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol, decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-, (2R,2'R,5S,5'R,6'S,8'aS)-
    • (2R,4'aα,5S)-3',4,4',4a',5,5',6',7',8',8a'-Decahydro-6'β-hydroxy-5-(2-hydroxyethyl)-2'α,5',8'aβ-trimethylspiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'α-dimethanol
    • LAGOCHILIN(P)
    • Lagochiline
    • LAGOCHILINE (P)
    • Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,
    • 23554-81-6
    • Labdane-3beta,15,16,18-tetrol, 9,13-epoxy-
    • A-dimethanol
    • DTXSID30392905
    • S62BXK5HES
    • Lagochilin
    • SPIRO(FURAN-2(3H),1'(2'H)-NAPHTHALENE)-5,5'-DIMETHANOL, DECAHYDRO-6'-HYDROXY-5-(2-HYDROXYETHYL)-2',5',8'A-TRIMETHYL-, (1'R-(1'.ALPHA.(S*),2'.ALPHA.,4'A.ALPHA.,5'.ALPHA.,6'.BETA.,8'A.BETA.))-
    • (2R,4'aalpha,5S)-3',4,4',4a',5,5',6',7',8',8a'-Decahydro-6'beta-hydroxy-5-(2-hydroxyethyl)-2'alpha,5',8'abeta-trimethylspiro(furan-2(3H),1'(2'H)-naphthalene)-5,5'alpha-dimethanol
    • Lagochillin
    • A-trimethylspiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'
    • (1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol
    • 131898-43-6
    • (1R, 2S, 4aS, 5R, 5'S, 6R, 8aS)-5'-(2-hydroxyethyl)-1, 5'-bis(hydroxymethyl)-1, 4a, 6-trimethylspiro[3, 4, 6, 7, 8, 8a-hexahydro-2H-naphthalene-5, 2'-oxolane]-2-ol
    • UNII-S62BXK5HES
    • Spiro(furan-2(3H),1'(2'H)-naphthalene)-5,5'-dimethanol, decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-, (1'R-(1'alpha(S*),2'alpha,4'aalpha,5'alpha,6'beta,8'abeta))-
    • Q13553949
    • (1'R,2'R,4'As,5S,5'R,6'S,8'as)-decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethylspiro(furan-2(3H),1'(2'H)-naphthalene)-5,5'-dimethanol
    • LABDANE-3.BETA.,15,16,18-TETROL, 9,13-EPOXY-
    • A,5',8'a
    • CHEMBL2165226
    • (2R,4'a
    • A,5S)-3',4,4',4a',5,5',6',7',8',8a'-Decahydro-6'
    • (2R,4'A.ALPHA.,5S)-3',4,4',4A',5,5',6',7',8',8A'-DECAHYDRO-6'.BETA.-HYDROXY-5-(2-HYDROXYETHYL)-2'.ALPHA.,5',8'A.BETA.-TRIMETHYLSPIRO(FURAN-2(3H),1'(2'H)-NAPHTHALENE)-5,5'.ALPHA.-DIMETHANOL
    • A-hydroxy-5-(2-hydroxyethyl)-2'
    • CHEBI:167853
    • (2R,4'aalpha,5S)-3',4,4',4a',5,5',6',7',8',8a'-Decahydro-6'beta-hydroxy-5-(2-hydroxyethyl)-2'alpha,5',8'abeta-trimethylspiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'alpha-dimethanol
    • HY-118705
    • CS-0068284
    • Renchi: 1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1
    • Clave inchi: XYPPDQHBNJURHU-IPOQXWOTSA-N
    • Sonrisas: O1[C@](CO)(CCO)CC[C@@]21[C@H](C)CC[C@H]1[C@](C)(CO)[C@H](CC[C@]21C)O

Atributos calculados

  • Calidad precisa: 356.256
  • Masa isotópica única: 356.256
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 4
  • Complejidad: 499
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 7
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 90.2Ų

Propiedades experimentales

  • Denso: 1.18
  • Punto de ebullición: 518.2°Cat760mmHg
  • Punto de inflamación: 267.2°C
  • índice de refracción: 1.555
  • PSA: 90.15000
  • Logp: 1.85480

Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)- PrecioMás >>

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Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)- Literatura relevante

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